N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline
Description
N-(1-Chloro-2,2,2-trifluoroethylidene)-2-bromoaniline is a halogenated aniline derivative featuring a 2-bromo-substituted benzene ring and an N-bound 1-chloro-2,2,2-trifluoroethylidene group. This structure combines the electronic effects of bromine (ortho to the amine) and the steric/electronic influence of the chloro-trifluoroethylidene moiety. Such compounds are typically intermediates in organic synthesis, particularly in cross-coupling reactions or as precursors for heterocyclic compounds . The trifluoroethylidene group is strongly electron-withdrawing, which modulates the reactivity of the aniline nitrogen, while the bromine atom enhances electrophilic substitution at specific positions.
Properties
Molecular Formula |
C8H4BrClF3N |
|---|---|
Molecular Weight |
286.47 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H4BrClF3N/c9-5-3-1-2-4-6(5)14-7(10)8(11,12)13/h1-4H |
InChI Key |
YOLUCAAEVNUSQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 2-bromoaniline with trifluoroacetic anhydride and subsequent chlorination. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation step. The general synthetic route can be summarized as follows:
Acylation: 2-bromoaniline reacts with trifluoroacetic anhydride in the presence of pyridine to form N-(2-bromophenyl)-2,2,2-trifluoroacetamide.
Chlorination: The resulting amide is then treated with thionyl chloride to yield N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Hydrolysis: The imidoyl chloride group can be hydrolyzed to form the corresponding amide.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the imidoyl chloride group.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Coupling: Biaryl compounds are the major products.
Hydrolysis: The corresponding amide is formed.
Scientific Research Applications
N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules for studying their functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the imidoyl chloride group are key reactive sites. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl ring and the coupling partner.
Comparison with Similar Compounds
Structural Comparisons
The target compound is compared to structurally related imines and halogenated anilines (Table 1).
Table 1: Structural Comparison of Halogenated Aniline Derivatives
Key Observations :
Spectroscopic Properties
Table 2: Spectroscopic Data for Selected Compounds
Notes:
Stability and Physical Properties
- Thermal Stability : Boc-protected 2-bromoaniline has a boiling point of 110°C at 0.3 mmHg , while the target compound’s chloro-trifluoroethylidene group may lower volatility due to increased molecular weight.
- Solubility : Fluorinated imines (e.g., ) are typically soluble in polar aprotic solvents (DMSO, THF), similar to the target compound.
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